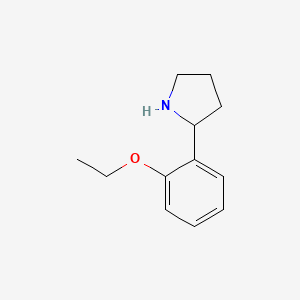

2-(2-Ethoxyphenyl)piperidine

Overview

Description

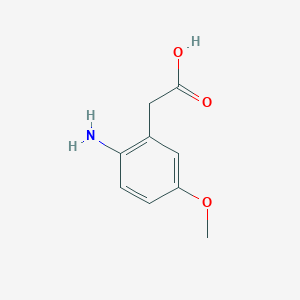

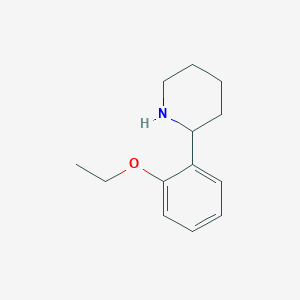

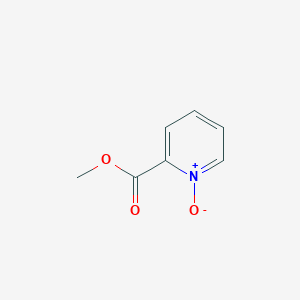

“2-(2-Ethoxyphenyl)piperidine” is a chemical compound with the molecular formula C13H19NO . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains an ethoxyphenyl group attached to the piperidine ring .

Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, has been a subject of extensive research . One approach involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . Another method involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .Molecular Structure Analysis

Piperidine, the core structure of “this compound”, is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine rings of related molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Piperidine, the core structure of “this compound”, is a clear, colorless liquid that is miscible with water and many organic solvents . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Scientific Research Applications

Synthesis and Chemical Properties

Nucleophilic Aromatic Substitution of Nitro-Groups

Piperidine compounds have been investigated for their reactions with nitro-aromatic compounds, demonstrating their utility in chemical synthesis through nucleophilic aromatic substitution. This process highlights the potential of piperidine derivatives in the development of new chemical entities with specific properties (Pietra & Vitali, 1972).

Pharmacological Activities

Ligands for D2-like Receptors

Arylcycloalkylamines, including phenyl piperidines, have been identified as key pharmacophoric groups in antipsychotic agents. Research has shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors, suggesting their importance in the development of drugs targeting neuropsychiatric disorders (Sikazwe et al., 2009).

Piperazine and Morpholine Applications

Piperazine and morpholine derivatives are noted for their broad spectrum of pharmaceutical applications. Recent advancements in the synthesis of these derivatives reveal their potent pharmacophoric activities, indicating their significant role in medicinal chemistry and drug development (Mohammed et al., 2015).

Potential Therapeutic Uses

Piperidine Alkaloids in Pinus

Piperidine alkaloids extracted from Pinus and related genera have shown considerable medicinal importance. These compounds exhibit a range of biological functions, underscoring their potential in drug research and the development of therapeutic profiles for various diseases (Singh et al., 2021).

Piperine and Black Pepper

Piperine, a major principle of black pepper, demonstrates diverse physiological effects, including enhancing the bioavailability of therapeutic drugs and phytochemicals. Its bioactivity suggests the utility of piperidine derivatives in improving drug efficacy and as potential therapeutic agents themselves (Srinivasan, 2007).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(2-Ethoxyphenyl)piperidine”, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

2-(2-Ethoxyphenyl)piperidine, a derivative of piperidine, has been observed to have potential therapeutic properties, particularly in the field of oncology . The primary targets of this compound are crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways play a significant role in cell proliferation, survival, and migration, making them critical targets in cancer therapy.

Mode of Action

The compound interacts with its targets by modulating their activity. For instance, it has been observed to activate signaling pathways like NF-κB, PI3k/Aκt, which are involved in cancer progression . This modulation can lead to changes in the cellular environment, influencing cell growth, division, and survival.

Biochemical Pathways

The compound affects several biochemical pathways. It has been observed to regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways are involved in various cellular processes, including cell growth, inflammation, and apoptosis.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticancer potential. It has been observed to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells . For instance, it has been noted to reduce the level of Bcl-2 and increase the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells .

properties

IUPAC Name |

2-(2-ethoxyphenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-15-13-9-4-3-7-11(13)12-8-5-6-10-14-12/h3-4,7,9,12,14H,2,5-6,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFQHEDRTYRHDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308906 | |

| Record name | 2-(2-Ethoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383128-66-3 | |

| Record name | 2-(2-Ethoxyphenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-YL]acetamide](/img/structure/B3263951.png)